molecular formula C13H10N2O7S B194466 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 28328-53-2

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No. B194466
CAS RN: 28328-53-2
M. Wt: 338.29 g/mol
InChI Key: NXJUSSNAIUIVKY-UHFFFAOYSA-N
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Description

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid is an intermediate in the production of Bumetanide . It is also known as Bumetanide Impurity A .


Molecular Structure Analysis

The molecular formula of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid is C13H10N2O7S . The molecular weight is 338.29 .


Chemical Reactions Analysis

The specific chemical reactions involving 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid are not detailed in the search results. It is mentioned as an intermediate in the production of Bumetanide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid include a melting point of 251-253°C (dec.) , a boiling point of 547.6±60.0 °C , and a density of 1.585±0.06 g/cm3 .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : “3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid” is used as an intermediate in the production of labeled Bumetanide . Bumetanide is a loop diuretic of the sulfamyl category, most often used to treat heart failure. It is often used in people for whom high doses of furosemide or other diuretics are ineffective.
  • Chemical Synthesis

    • Application : “3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid” is used in the synthesis of various pharmaceutical compounds .
  • Stable Isotope Labeling

    • Application : “3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid” can be used in the production of labeled Bumetanide . Stable isotope labeling is a technique used in molecular biology to help understand chemical and biological processes.
  • Environmental Research

    • Application : Parabens, which are structurally related to “3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid”, are widely used as preservatives in various products. The ubiquity of these compounds in surface water and sediments raises concerns due to their continuous introduction into the environment.
  • Production of Labeled Bumetanide

    • Application : “3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5” is an intermediate in the production of labeled Bumetanide . This can be used in various types of research, including drug metabolism studies.
  • Pharmaceutical Impurity Standards

    • Application : “3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid” is used as an impurity standard in pharmaceutical testing . Impurity standards are substances that are intentionally added to pharmaceuticals to check the purity of the drugs.

properties

IUPAC Name

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJUSSNAIUIVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951022
Record name 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

CAS RN

28328-53-2
Record name 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28328-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-4-phenoxy-5-sulphamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(AMINOSULFONYL)-5-NITRO-4-PHENOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P531HR643J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-nitro-5-sulphamyl-benzoic acid (140 g), phenol (100 g), sodium bicarbonate (170 g), and water (1000 ml) was heated to 85°C while stirring and kept at this temperature for 16 hours. After cooling to 4°C, the precipitated sodium salt of 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid was filtered off and washed with ice-water. The sodium salt was dissolved in boiling water (3000 ml), and the 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid was precipitated by the addition of 4N hydrochloric acid. After cooling, the acid was isolated by suction and dried. The melting point was 255°-256°C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Darla, M Ashraf, A Devarapalli, TN Toram
Number of citations: 0

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